molecular formula C16H13BrN2O3 B14059923 ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate

ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate

Cat. No.: B14059923
M. Wt: 361.19 g/mol
InChI Key: URONPBLOOOUUDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination and carbamoylation steps are then carried out to introduce the bromo and carbamoyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate

InChI

InChI=1S/C16H13BrN2O3/c1-2-22-16(21)8-3-4-9-12(7-8)19-14-10(15(18)20)5-6-11(17)13(9)14/h3-7,19H,2H2,1H3,(H2,18,20)

InChI Key

URONPBLOOOUUDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(C=CC(=C3N2)C(=O)N)Br

Origin of Product

United States

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